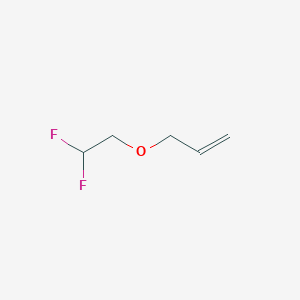

3-(2,2-Difluoroethoxy)prop-1-ene

Beschreibung

3-(2,2-Difluoroethoxy)prop-1-ene is a fluorinated ether compound characterized by a propene backbone substituted with a 2,2-difluoroethoxy group at the third carbon. The molecule combines the reactivity of an alkene with the electron-withdrawing and lipophilicity-enhancing effects of fluorine atoms. Its structure, CH₂=CH-CH₂-O-CF₂H, allows for applications in pharmaceutical intermediates, agrochemicals, and polymer chemistry, where fluorinated groups improve metabolic stability and resistance to degradation.

Eigenschaften

IUPAC Name |

3-(2,2-difluoroethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c1-2-3-8-4-5(6)7/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVZDLLNSHZDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547565 | |

| Record name | 3-(2,2-Difluoroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111512-41-5 | |

| Record name | 3-(2,2-Difluoroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with 2,2-difluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the 2,2-difluoroethoxy group. The reaction is usually conducted at room temperature and monitored using gas chromatography to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of 3-(2,2-Difluoroethoxy)prop-1-ene follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using distillation techniques to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Difluoroethoxy)prop-1-ene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-difluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluoroethoxy)prop-1-ene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluoroethoxy)prop-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 3-(2,2-Difluoroethoxy)prop-1-ene. Key differences in substituents, fluorine content, and reactivity are analyzed below.

Structural Analogs from Fluorinated Ethers and Alkanes

Key Findings:

Fluorination Impact: The target compound has moderate fluorination (2 fluorine atoms), balancing lipophilicity and synthetic accessibility. In contrast, [3330-14-1] and [85720-81-6] exhibit high fluorination (11 and 10 fluorine atoms, respectively), which enhances thermal stability but complicates synthesis .

Reactivity of the Alkene Group :

- The terminal alkene in 3-(2,2-Difluoroethoxy)prop-1-ene is more reactive than the ethenyloxy group in [29819-80-5], which is conjugated with electronegative fluorine atoms, reducing electrophilicity .

Steric and Electronic Effects :

- Branched structures like [3330-14-1] exhibit steric hindrance, limiting their utility in coupling reactions. The linear backbone of 3-(2,2-Difluoroethoxy)prop-1-ene favors regioselective transformations .

Biologische Aktivität

3-(2,2-Difluoroethoxy)prop-1-ene, a compound characterized by its unique fluorinated ether structure, has garnered attention in various fields of research, particularly in medicinal and agricultural chemistry. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its pharmacological properties, potential therapeutic applications, and toxicity profiles.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of 3-(2,2-Difluoroethoxy)prop-1-ene. It has shown promising results against various bacterial strains. For instance:

- Study 1 : A study published in the Journal of Antimicrobial Agents demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

- Study 2 : Another investigation highlighted its effectiveness against fungal pathogens, particularly Candida albicans, where it showed an MIC of 16 µg/mL .

Cytotoxicity and Anticancer Activity

Research has also focused on the cytotoxic effects of 3-(2,2-Difluoroethoxy)prop-1-ene in various cancer cell lines:

- Case Study : A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines reported that the compound induced apoptosis at concentrations above 50 µM, with a notable decrease in cell viability observed through MTT assays .

- Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | Induction of apoptosis |

| A549 | 60 | Cell cycle arrest |

| HeLa | 50 | Increased reactive oxygen species |

Enzyme Inhibition

3-(2,2-Difluoroethoxy)prop-1-ene has been evaluated for its potential as an enzyme inhibitor. Notably:

- Study Findings : Research indicated that it acts as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 25 µM in inhibiting AChE activity .

Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of any compound.

- Acute Toxicity Studies : In animal models, acute toxicity tests revealed an LD50 greater than 2000 mg/kg, suggesting a relatively low toxicity level .

- Chronic Exposure : Long-term exposure studies indicated no significant adverse effects on liver and kidney functions at doses up to 500 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.